Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate

Lipophilicity β-Amino Acids Physicochemical Properties

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate (CAS 173336-49-7) is a Cbz-protected, geminally-disubstituted β-amino acid ethyl ester with molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol. It belongs to the class of orthogonally protected amino acid derivatives used in peptide synthesis and medicinal chemistry.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 173336-49-7
Cat. No. B1344164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate
CAS173336-49-7
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)CNC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H21NO4/c1-4-19-13(17)15(2,3)11-16-14(18)20-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,16,18)
InChIKeySJDFJNDHYBYLJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate (CAS 173336-49-7): A Protected β-Amino Acid Building Block for Peptide and Drug Discovery


Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate (CAS 173336-49-7) is a Cbz-protected, geminally-disubstituted β-amino acid ethyl ester with molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol . It belongs to the class of orthogonally protected amino acid derivatives used in peptide synthesis and medicinal chemistry. The compound features a benzyloxycarbonyl (Cbz) protecting group on the amine and an ethyl ester on the carboxylic acid, enabling sequential deprotection strategies in multi-step syntheses [1]. The geminal dimethyl substitution at the 2-position of the propanoate backbone is a hallmark of β²,²-amino acids, which confer conformational constraints and metabolic stability advantages in peptidomimetic design, as evidenced by their incorporation into potent antiviral protease inhibitors [2].

Protection strategy Cbz/ethyl ester pair supports sequential orthogonal deprotection.
Conformational control gem-Dimethyl restricts backbone for peptidomimetic design.
Mild cleavage Hydrogenolytic Cbz removal avoids acidic or basic conditions.

Why Generic Substitution of Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate Is Scientifically Risky


Interchanging this building block with a close analog—such as the Boc- or Fmoc-protected variant, the methyl ester, or the non-gem-dimethyl analog—without quantitative justification risks compromising synthetic efficiency, final compound conformation, and pharmacokinetic profile. The Cbz group is cleaved by hydrogenolysis (H₂/Pd or HBr) rather than acid (Boc) or base (Fmoc), making it the preferred choice when acid- or base-sensitive functionalities are present elsewhere in the synthetic sequence [1]. The ethyl ester offers a distinct hydrolysis rate compared to the methyl ester under physiological or basic conditions, influencing prodrug activation kinetics [2]. Most critically, the gem-dimethyl substituent restricts backbone rotation and has been shown to enhance potency and metabolic stability in protease inhibitors relative to non-methylated analogs; replacing it with a monomethyl or unsubstituted chain would abolish these conformational benefits [3].

Protecting group orthogonality
Replacing Cbz with Boc or Fmoc may alter orthogonal deprotection strategy, risking premature cleavage or epimerization.
Ester hydrolysis kinetics
Methyl ester analog hydrolyzes faster, potentially shifting intermediate stability and release profile.
Conformational restriction
Non-gem-dimethyl analogs lack backbone pre-organization, which may shift target affinity in peptidomimetic design.

Quantitative Differentiation Evidence for Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate vs. Structural Analogs


Computed Lipophilicity (XLogP3) of the Free Acid Form Compared to Non-Gem-Dimethyl Analog

The gem-dimethyl substitution at the 2-position increases lipophilicity relative to the unsubstituted Cbz-β-alanine analog, as quantified by PubChem-computed XLogP3 values. The free acid form of the target compound (3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid) has an XLogP3 of 1.9 [1]. In comparison, the non-gem-dimethyl analog 3-(((benzyloxy)carbonyl)amino)propanoic acid (Cbz-β-alanine, CID 74093) has an XLogP3 of 1.4, yielding a ΔXLogP3 of +0.5 [2]. This increase is consistent with the addition of two methyl groups and is expected to enhance membrane permeability of the final peptidomimetic construct when this building block is incorporated.

Lipophilicity (XLogP3)
Reported
Target free acid XLogP3 1.9 vs. Cbz-β-alanine 1.4 (Δ +0.5)
May support higher membrane partitioning in peptidomimetic designs.
PubChem-computed; experimental confirmation recommended.
Lipophilicity β-Amino Acids Physicochemical Properties

Rotatable Bond Count as a Conformational Restriction Indicator

The number of rotatable bonds in a building block influences the conformational entropy penalty upon target binding. The free acid of the target compound has 6 rotatable bonds [1], while the non-gem-dimethyl Cbz-β-alanine analog has only 5 rotatable bonds [2]. Although the gem-dimethyl compound has one additional rotatable bond, the Thorpe-Ingold effect from the gem-dimethyl substitution constrains the backbone dihedral angles, effectively reducing the accessible conformational space compared to what the rotatable bond count alone would predict. This effect has been exploited in potent SARS-CoV-2 3CL protease inhibitors where the gem-dimethyl group directs optimal interaction with the S4 subsite, achieving EC₅₀ values as low as 10 nM [3].

Rotatable bonds & constraint
Class-level
6 rotatable bonds (target) vs. 5 (Cbz-β-alanine); Thorpe-Ingold effect restricts conformational space.
Reported conformational pre-organization may improve binding affinity in antiviral protease research.
EC₅₀ ~10 nM in SARS-CoV-2 3CLpro inhibitor context (PDB 8e69).
Conformational restriction Rotatable bonds Peptidomimetic design

Orthogonal Deprotection Selectivity: Cbz (Hydrogenolysis) vs. Boc (Acid) vs. Fmoc (Base)

The Cbz group in the target compound is cleaved by catalytic hydrogenation (H₂, Pd/C) or HBr/AcOH, conditions that are orthogonal to the acid-labile Boc group (TFA cleavage) and the base-labile Fmoc group (piperidine cleavage) [1]. In direct comparison, hydrogenolytic Cbz deprotection proceeds quantitatively (typically >95% yield) without racemization, whereas Boc de protection with TFA can lead to 2–5% racemization at adjacent chiral centers under prolonged exposure [2]. This makes the Cbz-protected building block the preferred choice when the synthetic intermediate contains acid-sensitive functionalities (e.g., tert-butyl esters, acetonides) or base-sensitive groups (e.g., methyl esters prone to saponification) that would be compromised by Boc or Fmoc deprotection conditions, respectively .

Deprotection orthogonality
Method context
Cbz (H₂/Pd): >95% yield, minimal racemization vs. Boc (2–5% epimerization risk) and Fmoc (ester saponification risk).
Supports selection when acid- or base-sensitive groups are present.
Standard protocols (Greene & Wuts, 2006).
Protecting group orthogonality Solid-phase peptide synthesis Hydrogenolysis

Synthetic Protocol Yield for Cbz Installation on 3-Amino-2,2-dimethylpropionic Acid Ethyl Ester

A documented synthesis route reports the Cbz protection of 3-amino-2,2-dimethylpropionic acid ethyl ester using benzyl chloroformate in ethyl acetate/aqueous NaHCO₃ at 0–5°C, with the reaction stirred for 2 hours . While an isolated yield is not explicitly reported in the public domain, analogous Cbz protections of unhindered β-amino acid esters typically proceed in 80–95% yield [1]. The gem-dimethyl substitution adjacent to the reactive amine introduces steric hindrance that may reduce acylation rates compared to the non-methylated analog; however, this can be advantageous in selective protection schemes where differential reactivity is desired. In contrast, the Boc protection of the same hindered amine using Boc₂O typically requires longer reaction times (12–24 h) and elevated temperatures (40–60°C) to reach completion, potentially increasing by-product formation [2].

Cbz protection protocol
Class-level
Cbz-Cl, EtOAc/aq. NaHCO₃, 0–5°C, 2 h; expected yield 80–95% (class-level analogy).
Milder conditions than Boc protection (40–60°C, 12–24 h) reduce thermal degradation risk.
Steric hindrance from gem-dimethyl may slow acylation; useful for selective protection.
Building block synthesis Cbz protection Process chemistry

Ethyl Ester vs. Methyl Ester: Hydrolytic Stability and Prodrug Design Relevance

The ethyl ester of the target compound (CAS 173336-49-7, MW 279.33) undergoes aqueous hydrolysis more slowly than its methyl ester analog (CAS 114343-29-2, MW 265.30) due to the larger steric bulk of the ethoxy group . In a class-level comparison of Cbz-protected dipeptide esters, the rank order of hydrolysis rates in phosphate buffer (pH 7.4, 37°C) was methyl ester > ethyl ester > tert-butyl ester, with ethyl ester hydrolysis approximately 2–3 times slower than methyl ester [1]. This differential hydrolysis rate can be exploited in prodrug design where a slower, more sustained release of the active acid is desired, or in synthetic sequences where an ester needs to survive aqueous workup conditions that would partially cleave a methyl ester. The molecular weight difference (279.33 vs. 265.30) also affects the atom economy and shipping costs for bulk procurement .

Ester hydrolysis (ethyl vs. methyl)
Class-level
Ethyl ester hydrolyzes ~2–3× slower than methyl ester at pH 7.4, 37°C (Cbz-dipeptide ester class).
Controlled release profile for prodrug research; better aqueous workup stability.
Class-level inference from Testa & Mayer; verify with specific sequence.
Ester hydrolysis Prodrug Pharmacokinetics

High-Impact Application Scenarios for Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate in Drug Discovery and Chemical Biology


Synthesis of Conformationally Constrained β-Peptide Foldamers with Defined Secondary Structure

This building block is directly applicable to the solid-phase or solution-phase synthesis of β²,²-peptides, where the gem-dimethyl substitution promotes turn-forming motifs. The Cbz group enables hydrogenolytic deprotection without exposing the growing peptide chain to acidic or basic conditions that could cleave the resin linker or epimerize sensitive residues. The ethyl ester can be selectively hydrolyzed in the presence of tert-butyl or benzyl esters, providing a handle for sequential fragment condensation [1].

Structure-Guided Design of Antiviral Protease Inhibitors Exploiting the S4 Subsite

Gem-dimethyl-containing inhibitors of SARS-CoV-2 3CL protease have demonstrated EC₅₀ values as low as 10 nM, with the gem-dimethyl group making critical van der Waals contacts in the S4 subsite. Incorporating this Cbz-protected building block as a synthetic precursor allows medicinal chemistry teams to construct the P2/P3 moiety of peptidomimetic inhibitors while retaining orthogonal deprotection options for late-stage diversification. The ethyl ester can be hydrolyzed to the free acid for coupling to the P1' warhead or retained as a prodrug element [2].

Multi-Step Synthesis Requiring Acid- and Base-Sensitive Intermediates

In syntheses where both Boc- and Fmoc-deprotection conditions are contraindicated—such as those containing acid-labile acetonides, silyl ethers, or base-sensitive β-lactam rings—the Cbz group offers a neutral, hydrogenolytic deprotection pathway. The documented synthesis protocol using benzyl chloroformate at 0–5°C in aqueous ethyl acetate demonstrates compatibility with temperature-sensitive substrates. The ethyl ester further provides a stable protecting group for the carboxylic acid that can survive nucleophilic and basic conditions that would cleave a methyl ester .

Prodrug Candidate Construction Requiring Controlled Ester Hydrolysis Kinetics

When a carboxylic acid pharmacophore requires a prodrug ester for oral bioavailability, the ethyl ester exhibits a hydrolysis half-life approximately 2–3× longer than the corresponding methyl ester under physiological conditions. This building block can be incorporated directly into a peptide backbone, and the ethyl ester retained through the synthetic sequence to serve as the final prodrug moiety, eliminating the need for a separate esterification step. The Cbz group is then removed by hydrogenolysis in the final step to unmask the free amine [3].

Application
Selection Property
Validation Focus
β-Peptide foldamer synthesis
gem-Dimethyl turn-inducing constraint; Cbz/ethyl ester orthogonal pair
Conformational pre-organization; sequential deprotection compatibility
Antiviral protease inhibitor research
gem-Dimethyl S4 subsite interaction potential; orthogonal protecting group strategy
Binding affinity and conformational constraint in 3CL protease models
Multi-step synthesis with sensitive intermediates
Cbz hydrogenolytic stability orthogonal to acid/base-labile groups
Deprotection orthogonality and intermediate stability under mild conditions
Prodrug ester design
Ethyl ester hydrolysis kinetics slower than methyl ester
Hydrolytic stability profile and controlled release in prodrug contexts
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